molecular formula C12H11BrN2O2 B580433 Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate CAS No. 1326811-82-8

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B580433
CAS No.: 1326811-82-8
M. Wt: 295.136
InChI Key: KUJTYJNKBBDFIY-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 3-position and a bromophenyl group at the 5-position of the pyrazole ring

Mechanism of Action

Target of Action

Similar compounds with a pyrazole backbone have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, depending on the specific derivative and target involved.

Biochemical Pathways

Compounds with a similar structure have been found to affect various pathways, leading to a broad spectrum of biological activities . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.

Pharmacokinetics

Similar compounds have been studied for their adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of 3-bromoacetophenone with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.

Major Products:

  • Oxidized derivatives of the pyrazole ring.
  • Reduced forms of the bromophenyl group.
  • Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    Methyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect solubility and reactivity.

    5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the ester group.

Uniqueness: this compound is unique due to the presence of both the bromophenyl and ethyl ester groups, which confer specific chemical properties and potential biological activities. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis and other reactions, making this compound versatile for various applications.

Properties

IUPAC Name

ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJTYJNKBBDFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705218
Record name Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326811-82-8
Record name 1H-Pyrazole-3-carboxylic acid, 5-(3-bromophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1326811-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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